molecular formula C19H15NO4 B12088113 Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate

Cat. No.: B12088113
M. Wt: 321.3 g/mol
InChI Key: PDCHVVOMKBQXNW-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate typically involves the esterification of 2-(4-nitronapthalen-1-yl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products:

    Reduction of the nitro group: 2-(4-Aminonapthalen-1-yl)-2-phenylacetate.

    Hydrolysis of the ester group: 2-(4-Nitronapthalen-1-yl)-2-phenylacetic acid.

    Electrophilic substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of dyes, pigments, and other materials due to its aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Methyl 2-(4-aminonapthalen-1-yl)-2-phenylacetate: The nitro group is reduced to an amine.

    Methyl 2-(4-chloronapthalen-1-yl)-2-phenylacetate: The nitro group is replaced with a chlorine atom.

This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate

InChI

InChI=1S/C19H15NO4/c1-24-19(21)18(13-7-3-2-4-8-13)16-11-12-17(20(22)23)15-10-6-5-9-14(15)16/h2-12,18H,1H3

InChI Key

PDCHVVOMKBQXNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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